molecular formula C11H6BrFO2 B6292826 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid CAS No. 2387597-18-2

8-Bromo-3-fluoro-naphthalene-1-carboxylic acid

Cat. No.: B6292826
CAS No.: 2387597-18-2
M. Wt: 269.07 g/mol
InChI Key: ALFLHWGSJSYYIT-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoro-naphthalene-1-carboxylic acid: is an organic compound with the molecular formula C11H6BrFO2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the carboxylic acid group.

Scientific Research Applications

Chemistry: 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its reactivity and structural features make it valuable for designing new materials with desired characteristics.

Mechanism of Action

The mechanism of action of 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the electron density and reactivity of the aromatic ring. These substituents can act as electron-withdrawing groups, affecting the compound’s behavior in various reactions.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and specificity for these targets, potentially leading to biological effects.

Comparison with Similar Compounds

    8-Bromo-1-naphthoic acid: Similar structure but lacks the fluorine atom.

    3-Fluoro-1-naphthoic acid: Similar structure but lacks the bromine atom.

    8-Bromo-3-chloro-naphthalene-1-carboxylic acid: Contains a chlorine atom instead of fluorine.

Uniqueness: 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring. This combination of substituents can significantly influence the compound’s reactivity, stability, and properties compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

8-bromo-3-fluoronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLHWGSJSYYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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